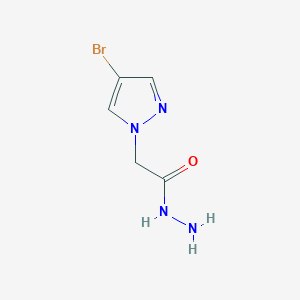

2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O/c6-4-1-8-10(2-4)3-5(11)9-7/h1-2H,3,7H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSGIDVQQCCAIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)NN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure-Activity Relationship (SAR) of 4-Bromo-Pyrazole Derivatives

Executive Summary

The 4-bromo-pyrazole scaffold represents a unique intersection of synthetic utility and pharmacophoric precision in modern drug discovery. While often viewed merely as a transient intermediate for cross-coupling reactions, the 4-bromo-pyrazole moiety itself possesses distinct electronic and steric properties—specifically halogen bonding (XB) capabilities—that can significantly enhance ligand-target affinity.

This guide moves beyond basic heterocyclic chemistry to analyze the functional SAR of 4-bromo-pyrazole derivatives. We explore how the anisotropic electron distribution on the bromine atom (the

The Pharmacophore: Why 4-Bromo?

In medicinal chemistry, replacing a hydrogen or a methyl group with a bromine atom at the 4-position of a pyrazole ring is rarely a neutral change. It introduces three critical vectors for activity:

The Sigma-Hole and Halogen Bonding

Unlike fluorine (which is electrostatically negative/repulsive), bromine exhibits an anisotropic charge distribution. The tip of the bromine atom along the C-Br bond axis is electron-deficient (positive potential), known as the

-

Mechanism: This positive patch allows the bromine to act as a Lewis acid, forming directional non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens, nitrogen lone pairs) in the protein binding pocket [1].

-

Relevance: In kinase inhibitors, a 4-Br substituent can anchor the inhibitor by interacting with the gatekeeper residue or the hinge region backbone, often yielding a 5–10x potency boost over the chloro- or methyl- analogs due to this specific enthalpic gain.

Lipophilicity and Steric Bulk

-

Bioisosterism: The intrinsic volume of a bromine atom (approx. 24 ų) is similar to a methyl group or a trifluoromethyl group, but with higher lipophilicity (

value -

Metabolic Blocking: Substitution at C4 blocks the primary site of oxidative metabolism (CYP450-mediated oxidation) on the pyrazole ring, extending half-life (

).

Acid-Base Modulation

The electron-withdrawing nature of bromine (inductive effect, -I) lowers the pKa of the pyrazole NH (making it more acidic) while decreasing the basicity of the pyridine-like nitrogen. This subtle shift can be crucial for optimizing hydrogen bond donor/acceptor strength in the active site.

Strategic SAR: The Decision Matrix

To navigate the SAR of this scaffold effectively, we treat the pyrazole ring as a quadrant system.

Visualization: SAR Logic Flow

Figure 1: Strategic dissection of the 4-bromo-pyrazole scaffold for SAR optimization.

Region A: The Nitrogen (N1)

-

Role: This position usually points towards the solvent front in kinase ATP pockets.

-

Optimization: Ideal site for appending solubilizing groups (morpholine, piperazine chains) to improve ADME properties without disrupting the core binding mode.

-

Warning: Unsubstituted NH (1H-pyrazole) can be a promiscuous binder. Alkylation or arylation at N1 locks the tautomeric state, which is critical for selectivity.

Region B: The Flanking Carbons (C3/C5)

-

Role: These positions determine the "width" of the molecule.

-

Regiochemistry: In 1-substituted pyrazoles, C3 and C5 are chemically distinct. C5 is sterically more crowded (adjacent to N1).

-

SAR Insight: Bulky groups at C5 often force the N1-substituent out of plane (twisting), which can induce selectivity for specific kinase isoforms (e.g., p38 vs. JNK) by exploiting small differences in the hydrophobic pocket size.

Region C: The Halogen (C4)

-

Direct Activity: As detailed in Section 1.1, Br acts via halogen bonding.

-

Synthetic Divergence: If the Br does not provide the necessary affinity, it serves as the "exit vector." Palladium-catalyzed cross-coupling (Suzuki-Miyaura) at C4 allows for the introduction of aryl or heteroaryl systems to reach deep hydrophobic pockets [2].

Quantitative Data: SAR Trends

The following table summarizes a representative SAR study (composite data based on kinase inhibitor literature [3, 4]) demonstrating the impact of C4-substitution on potency against a hypothetical Tyrosine Kinase target.

| Compound ID | R (C4-Position) | Electronic Effect ( | Lipophilicity ( | IC50 (nM) | Mechanistic Insight |

| PZ-01 | -H | 0.00 | 0.00 | 450 | Baseline activity. |

| PZ-02 | -CH3 | -0.17 | 0.56 | 320 | Hydrophobic gain, but no directional interaction. |

| PZ-03 | -F | 0.06 | 0.14 | 410 | Low lipophilicity; F is a poor XB donor (no |

| PZ-04 | -Cl | 0.23 | 0.71 | 120 | Moderate XB donor; good steric fit. |

| PZ-05 | -Br | 0.23 | 0.86 | 25 | Optimal XB donor; strong interaction with backbone C=O. |

| PZ-06 | -I | 0.18 | 1.12 | 60 | Strongest XB, but steric clash in tight pockets. |

| PZ-07 | -CN | 0.66 | -0.57 | >1000 | Loss of lipophilicity; repulsive dipole interaction. |

Table 1: Impact of C4-substitution on enzymatic inhibition. Note the "Sweet Spot" with Bromine (PZ-05).

Experimental Protocols

Synthesis: The "Self-Validating" Bromination

Reliable access to the 4-bromo scaffold is a prerequisite. We utilize a Green Chemistry approach using NBS in water. This protocol is self-validating because the product precipitates out of the solution as a solid, providing an immediate visual endpoint.

Protocol: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole

-

Reagents: 3,5-Dimethylpyrazole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Deionized Water (10 vol).

-

Setup: 250mL Round Bottom Flask, magnetic stir bar, foil (to protect NBS from light).

-

Execution:

-

Dissolve 3,5-dimethylpyrazole in water. The solution should be clear.

-

Add NBS portion-wise over 10 minutes at Room Temperature (RT). Exotherm warning: Monitor temp.

-

-

Observation (Validation): Within 5-10 minutes, the clear solution will turn milky white, and a heavy precipitate will form. This confirms the reaction is proceeding.

-

Workup:

-

Stir for 1 hour.

-

Filter the white solid via vacuum filtration.

-

Wash the cake with cold water (2x) to remove succinimide byproduct (water-soluble).

-

Dry in a vacuum oven at 45°C.

-

-

Yield: Typically >90%. No chromatography required.

Synthetic Workflow for Library Generation

Once the 4-bromo core is synthesized, it enters the diversification workflow.

Figure 2: Workflow for generating 4-bromo-pyrazole libraries.

References

-

Cooper, G. A., et al. (2017). "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations." The Journal of Chemical Physics.

-

Laha, J. K., et al. (2015). "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles." RSC Advances.

-

El-Mernissi, R., et al. (2021). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)." Molecules.

-

ChemicalBook. (n.d.). "4-Bromopyrazole Properties and Synthesis."

A Technical Guide to the Toxicity and Safety Assessment of Brominated Pyrazole Hydrazides

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Privileged Scaffold

The pyrazole hydrazide scaffold represents a significant area of interest in medicinal chemistry. Pyrazoles are five-membered heterocyclic rings known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The hydrazide linker, a versatile building block, often contributes to the biological activity of the resulting molecule. The strategic addition of bromine can further modulate a compound's pharmacokinetic and pharmacodynamic properties, for instance, by increasing lipophilicity to enhance membrane permeability or by altering metabolic stability.

However, this chemical architecture, while promising, harbors a "toxicological trinity"—three distinct structural motifs that demand rigorous safety evaluation. The pyrazole ring, the reactive hydrazide linker, and the bromine substituent each carry their own potential liabilities. This guide provides a comprehensive framework for deconstructing these potential risks and outlines a systematic, technically grounded approach to the preclinical safety and toxicity assessment of novel brominated pyrazole hydrazide candidates.

Section 1: Deconstructing the Potential Toxicological Liabilities

A robust safety assessment begins with understanding the inherent risks associated with the core molecular components. By dissecting the molecule into its three key fragments, we can anticipate potential toxicities and design a targeted evaluation strategy.

The Pyrazole Core

The pyrazole nucleus is generally considered a stable aromatic system and is present in several approved drugs.[1] However, its metabolism can lead to various derivatives, and the overall safety profile is highly dependent on the nature and position of its substituents. While not typically associated with severe acute toxicity, some complex pyrazole derivatives can cause skin, eye, and respiratory irritation.[2][3] Chronic exposure to certain pyrazoles has been linked to target organ toxicity, including effects on the spleen and thyroid.[4]

The Hydrazide Linker: A Known Hazard

The hydrazide (or hydrazine) moiety is a well-documented structural alert for toxicity.[5] Hydrazine and its derivatives are known to be mutagenic and carcinogenic.[5] The primary mechanism of toxicity involves metabolic activation, often catalyzed by cytochrome P450 (CYP) enzymes in the liver, into highly reactive free radical species.[6][7]

These reactive intermediates can:

-

Induce Oxidative Stress: The formation of free radicals can overwhelm the cell's antioxidant defenses, leading to the depletion of glutathione and subsequent damage to lipids, proteins, and DNA.[6][8]

-

Covalently Bind to Macromolecules: Reactive metabolites can bind irreversibly to cellular macromolecules, disrupting their function and leading to cytotoxicity and organ damage, particularly hepatotoxicity.[6]

-

Inhibit Key Enzymes: Some hydrazides are known to interfere with enzymes dependent on pyridoxal-5'-phosphate (Vitamin B6), which can lead to neurotoxic effects through the disruption of GABA synthesis.[9][10]

The Bromine Substituent: More Than Just a Heavy Atom

The introduction of bromine onto an aromatic ring—a common strategy in drug design—can significantly alter a molecule's properties.[11] While this can be beneficial for efficacy, it also introduces specific safety considerations:

-

Increased Lipophilicity: Bromination often increases a compound's fat-solubility, which can lead to bioaccumulation in adipose tissue and a longer biological half-life, potentially increasing the risk of chronic toxicity.

-

Metabolic Fate: The carbon-bromine bond can be metabolically cleaved. While sometimes a detoxification pathway, metabolic debromination can also lead to the formation of toxic metabolites.[12]

-

Interaction with Metabolic Enzymes: Brominated aromatic compounds can interact with CYP450 enzymes, potentially leading to drug-drug interactions or the generation of reactive intermediates.

Section 2: A Framework for Preclinical Safety Assessment

A tiered, systematic approach is essential for evaluating the safety of new chemical entities. The strategy should align with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the data is robust and suitable for supporting an Investigational New Drug (IND) application.[12][13][14][15]

The following workflow illustrates a logical progression for the safety assessment of a brominated pyrazole hydrazide candidate.

Phase 1: In Vitro Profiling

The initial phase uses cell-based assays to rapidly assess cytotoxicity and genotoxicity, providing a cost-effective way to prioritize candidates before committing to animal studies.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[2][16] It is a high-throughput method ideal for determining the concentration at which a compound begins to show cellular toxicity (the IC50 value).

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Plating: Seed cells (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours at 37°C in 5% CO₂.[16]

-

Compound Treatment: Prepare serial dilutions of the test compound. Remove the culture medium from the cells and add 100 µL of medium containing the various compound concentrations. Include vehicle-only (negative) and known-toxin (positive) controls.[17]

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[17]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[16]

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the results to determine the IC50 value.

If a compound is found to be cytotoxic, it is crucial to determine whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The Annexin V/PI assay distinguishes between these states by flow cytometry.[18][19]

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Treat cells with the test compound at concentrations around the IC50 value for a defined period.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[11]

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[19]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Given the known mutagenic potential of hydrazines, the Ames test is a mandatory early screen.[5] This bacterial reverse mutation assay assesses a compound's ability to cause mutations in the DNA of specific Salmonella typhimurium strains.[3][20][21]

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Selection: Use several histidine-requiring (his-) strains of S. typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[22]

-

Metabolic Activation: Conduct the test with and without a liver S9 fraction. The S9 fraction contains CYP450 enzymes to determine if the compound's metabolites are mutagenic.[20][22]

-

Exposure: In a test tube, combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Add this mixture to molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and pour it onto a minimal glucose agar plate.[22]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[22]

-

Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a his+ state and can now grow on the histidine-limited media).

-

Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate seen in the negative control.[20]

Phase 2: In Vivo Toxicity Assessment

In vivo studies are essential for understanding a compound's effects in a complex biological system.

The FET test is a valuable intermediate step between in vitro assays and rodent studies. It provides data on acute toxicity and teratogenicity in a vertebrate model while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).[23][24]

Experimental Protocol: FET Test (OECD 236)

-

Test Organism: Use newly fertilized eggs of the zebrafish (Danio rerio).[25][26]

-

Exposure: Expose groups of 20 embryos to at least five concentrations of the test substance and a control in a 24-well plate (one embryo per well). The exposure period is 96 hours.[26]

-

Observations: At 24, 48, 72, and 96 hours, record four apical observations as indicators of lethality:

-

Endpoint: The test is concluded at 96 hours. The primary endpoint is the calculation of the LC50 (the concentration that is lethal to 50% of the embryos) based on the number of embryos showing any of the four lethal indicators.[23]

This study is a formal regulatory requirement to determine a substance's intrinsic toxicity after a single oral dose and to aid in classification and labeling. It is conducted under Good Laboratory Practice (GLP) conditions.[27][28]

Experimental Protocol: Acute Oral Toxicity (OECD 420)

-

Species: Typically performed in female rats.[29]

-

Sighting Study: A preliminary study is performed on single animals to determine the appropriate starting dose for the main study. Doses are selected from fixed levels: 5, 50, 300, and 2000 mg/kg.[29][30]

-

Main Study: Groups of five animals are dosed at the selected starting level. The outcome (e.g., no effect, evident toxicity, or mortality) determines the next step—dosing another group at a higher or lower level or stopping the test.[27][29]

-

Administration: The substance is administered as a single oral dose by gavage.[27]

-

Observation Period: Animals are observed for clinical signs of toxicity for at least 14 days.[29]

-

Endpoints: The study provides information on signs of toxicity, the dose at which they occur, and allows for classification according to the Globally Harmonised System (GHS). It avoids using lethality as the primary endpoint.[30]

Phase 3: IND-Enabling Studies

Before first-in-human studies, a core battery of safety pharmacology studies is required to investigate potential adverse effects on vital organ systems.[4][13]

-

Central Nervous System (CNS): Assess effects on behavior, coordination, and other neurological functions (e.g., using an Irwin test).[4]

-

Cardiovascular System: Evaluate effects on blood pressure, heart rate, and the electrocardiogram (ECG), often using telemetry in conscious, unrestrained animals.[4]

-

Respiratory System: Assess effects on respiratory rate and function, for example, using whole-body plethysmography.[4]

Section 3: Mechanistic Toxicology

Understanding how a compound exerts toxicity is as important as knowing if it is toxic. For brominated pyrazole hydrazides, the primary concern is metabolic activation.

The hydrazide moiety can undergo one-electron oxidation by CYP450 enzymes to form a nitrogen-centered radical.[6] This highly reactive species can then react with molecular oxygen to generate a cascade of reactive oxygen species (ROS), leading to oxidative stress.[8] Alternatively, the radical itself or its downstream products can form covalent adducts with essential cellular macromolecules, leading to hepatotoxicity or carcinogenicity.[7]

Section 4: Data Synthesis and Interpretation

Specific toxicity data for compounds that are simultaneously brominated, pyrazoles, and hydrazides are not widely published. However, by examining data from related structures, we can establish a baseline for anticipated potency.

Table 1: Summary of In Vitro Cytotoxicity Data for Related Hydrazide and Pyrazole Compounds

| Compound Class/Name | Cell Line | Assay | Endpoint (IC50) | Reference |

| Hydrazide-hydrazone derivative (21) | LN-229 (Glioblastoma) | MTT | 0.77 µM | [18] |

| Novel Hydrazide (Compound 2) | MCF-7 (Breast Cancer) | MTT | 0.18 µM | [6] |

| Novel Hydrazide (Compound 1) | MCF-7 (Breast Cancer) | MTT | 0.7 µM | [6] |

| Pyrazole Derivative (372) | M. tuberculosis | - | 0.04 µM (IC50) | |

| Hydrazide-hydrazone | HEK-293 (Normal Kidney) | MTT | >100 µM (Low toxicity) | [18] |

This table is a synthesis of data from multiple sources for illustrative purposes. Direct comparison should be made with caution due to differing experimental conditions.

The data indicates that while some hydrazide derivatives can exhibit potent cytotoxic activity against cancer cell lines (with IC50 values in the sub-micromolar range), they can also show selectivity, with much lower toxicity towards non-cancerous cell lines.[6][18] This highlights the importance of including a normal cell line in early cytotoxicity screening to establish a therapeutic index.

Conclusion and Future Directions

The brominated pyrazole hydrazide scaffold holds therapeutic promise but requires a vigilant and systematic approach to safety assessment. The potential for toxicity is rooted in its three core components: the pyrazole ring, the bromine substituent, and most critically, the hydrazide linker. The primary risk associated with this class is likely to be mechanism-based toxicity driven by metabolic activation of the hydrazide moiety, leading to oxidative stress and potential genotoxicity.

Therefore, a robust preclinical safety package must include:

-

Early in vitro screening for cytotoxicity and mutagenicity (Ames test).

-

Evaluation of metabolic stability and metabolite identification to understand potential bioactivation pathways.

-

A tiered approach to in vivo testing, progressing from rapid vertebrate screens like the FET test to GLP-compliant rodent studies.

-

Comprehensive safety pharmacology studies to uncover any off-target effects on vital organ systems before human trials.

By understanding the inherent chemical liabilities and employing the validated protocols outlined in this guide, drug development professionals can effectively navigate the challenges of this chemical class, ensuring that only the safest and most promising candidates advance to the clinic.

References

-

Wujec, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences. Available at: [Link]

-

Zare, A., et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. PubMed. Available at: [Link]

-

European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals. EMA. Available at: [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

-

Yadav, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available at: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

Kalyanaraman, B., & Sinha, B. K. (n.d.). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. NIEHS. Available at: [Link]

-

ICH. (2000). SAFETY PHARMACOLOGY STUDIES FOR HUMAN PHARMACEUTICALS S7A. ICH. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

OECD. (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD iLibrary. Available at: [Link]

-

Cole-Parmer. (2006). Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. Cole-Parmer. Available at: [Link]

-

Wikipedia. (n.d.). Ames test. Wikipedia. Available at: [Link]

-

Guengerich, F. P. (2007). Cytochrome P450-activated prodrugs. Future Medicinal Chemistry. Available at: [Link]

-

FDA. (2001). International Conference on Harmonisation; guidance on S7A safety pharmacology studies for human pharmaceuticals; availability. Notice. PubMed. Available at: [Link]

-

Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia. Available at: [Link]

-

Szymańska, J. A. (1996). [Toxicity of selected brominated aromatic compounds]. Roczniki Państwowego Zakładu Higieny. Available at: [Link]

-

Bisyarina, P. N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

-

Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

-

OECD. (2025). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD. Available at: [Link]

-

Trivedi, R. (2021). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. ETD at University of South Florida. Available at: [Link]

-

ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate. Available at: [Link]

-

Poulos, T. L. (n.d.). Metabolic activation of procarbazine to reactive intermediates. ResearchGate. Available at: [Link]

-

Sinha, B. K. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. NIEHS. Available at: [Link]

-

OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD iLibrary. Available at: [Link]

-

ibacon GmbH. (2013). OECD 236: Fish Embryo Acute Toxicity Test. ibacon GmbH. Available at: [Link]

-

Sessions, D., et al. (2021). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Military Medicine. Available at: [Link]

-

WikEM. (2024). Hydrazine toxicity. WikEM. Available at: [Link]

-

WKO. (n.d.). 539 C.49 Fish Embryo Acute Toxicity (FET) Test INTRODUCTION. WKO. Available at: [Link]

-

IVAMI. (n.d.). Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). IVAMI. Available at: [Link]

-

ResearchGate. (2025). Evaluation of Cytochrome P450 Selectivity for Hydralazine as an Aldehyde Oxidase Inhibitor for Reaction Phenotyping. ResearchGate. Available at: [Link]

-

Gothe, S. R., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy. Available at: [Link]

-

European Commission. (n.d.). Acute Toxicity. Joint Research Centre. Available at: [Link]

Sources

- 1. jove.com [jove.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Ames test - Wikipedia [en.wikipedia.org]

- 4. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

- 5. researchgate.net [researchgate.net]

- 6. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. academic.oup.com [academic.oup.com]

- 10. wikem.org [wikem.org]

- 11. bio-protocol.org [bio-protocol.org]

- 12. fda.gov [fda.gov]

- 13. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. International Conference on Harmonisation; guidance on S7A safety pharmacology studies for human pharmaceuticals; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. clyte.tech [clyte.tech]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. microbiologyinfo.com [microbiologyinfo.com]

- 22. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. OECD 236: Fish Embryo Acute Toxicity Test | ibacon GmbH [ibacon.com]

- 26. wko.at [wko.at]

- 27. oecd.org [oecd.org]

- 28. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]

- 29. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 30. ijrap.net [ijrap.net]

An In-Depth Technical Guide to Computational Docking of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide Ligands

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, celebrated for its wide spectrum of pharmacological activities.[1][2][3] When functionalized into derivatives such as 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide, these ligands present a compelling profile for therapeutic intervention. This technical guide provides a comprehensive walkthrough of the in-silico methodologies used to investigate the binding potential of such ligands through molecular docking. We will explore the strategic rationale behind target selection, detail the meticulous process of ligand and receptor preparation, provide a step-by-step protocol for executing docking simulations using industry-standard software, and discuss the critical analysis of docking results. The guide integrates field-proven insights with technical protocols, culminating in a framework for leveraging computational tools to accelerate the discovery and rational design of novel pyrazole-based therapeutic agents.[4][5]

Foundational Principles: The Scientific Rationale

The Pharmacological Significance of the Pyrazole and Hydrazide Moieties

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1][6] Its structural versatility and ability to engage in various non-covalent interactions, particularly hydrogen bonding, make it a frequent component in molecules designed to target a wide array of proteins.[7] Pyrazole derivatives have demonstrated a remarkable range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][3][5]

The acetohydrazide linker (-CH2-C(=O)NHNH2) is not merely a spacer. The hydrazide-hydrazone moiety is crucial for developing new drugs, offering additional hydrogen bond donors and acceptors that can significantly enhance binding affinity and specificity for a protein target.[8][9] The combination of the 4-bromopyrazole head with the acetohydrazide tail in the ligand of interest, this compound, thus creates a molecule with significant potential for targeted therapeutic action.

The Role of Computational Docking in Drug Discovery

Computational methods, and molecular docking in particular, have become indispensable tools in modern drug discovery.[10][11] They provide a cost-effective and rapid means to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein (receptor).[1][8][12] This in silico approach allows researchers to screen vast virtual libraries of compounds, prioritize candidates for synthesis and biological testing, and gain structural insights into the molecular basis of a drug's mechanism of action, significantly shortening the development timeline.[4][13]

The Computational Docking Workflow: A Strategic Overview

The successful execution of a molecular docking study is a multi-stage process that demands careful planning and execution. Each step builds upon the last, ensuring the final results are both reliable and meaningful.

Caption: High-level workflow for a computational docking study.

Experimental Protocol: Docking Against VEGFR-2

To provide a practical context, this guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a representative target. VEGFR-2 is a well-established target in oncology, and various pyrazole-based compounds have been designed as its inhibitors.[14][15]

Target and Ligand Preparation

Causality: The quality of your input structures directly determines the quality of your docking results. The goal of preparation is to create chemically correct, energy-minimized structures that accurately represent the physiological state.

Protocol: Receptor Preparation (using UCSF ChimeraX)

-

Fetch the Protein Structure: Open UCSF ChimeraX.[16] In the command line, type open 2OH4 (PDB ID for VEGFR-2 in complex with an inhibitor).

-

Initial Cleaning: The crystal structure contains non-protein atoms (water, co-crystallized ligand, ions).

-

Command: delete solvent - Removes water molecules. Rationale: Unless a water molecule is known to be a critical "bridging" water, it can sterically hinder the docking of a new ligand.

-

Command: delete ligand - Removes the original inhibitor.

-

Command: delete ions

-

-

Add Hydrogens: Crystal structures often lack hydrogen atoms.

-

Command: add H - Adds hydrogens in standard geometries.

-

-

Add Charges: Assign appropriate partial charges for force field calculations.

-

Command: addcharge - Uses the AMBER ff14SB force field by default.

-

-

Save the Prepared Receptor:

-

Go to File > Save. Choose the PDB format and save the file (e.g., VEGFR2_prepared.pdb).

-

Protocol: Ligand Preparation (using a chemical drawing tool and UCSF ChimeraX)

-

Draw the Ligand: Use a tool like ChemDraw or the free MarvinSketch to draw the 2D structure of this compound.

-

Generate 3D Coordinates: Save the structure as a 3D format, such as .mol2 or .sdf.

-

Open in ChimeraX: Open the ligand file in the same session as the prepared receptor.

-

Minimize Energy: This step finds a low-energy conformation of the ligand.

-

Select the ligand. Go to Tools > Structure Editing > Minimize Structure. Use default settings and run.

-

-

Save the Prepared Ligand:

-

With the ligand selected, go to File > Save. Choose the Mol2 format and save (e.g., ligand.mol2).

-

Molecular Docking with AutoDock Vina

Trustworthiness: A key self-validating step in any docking protocol is to perform "re-docking." This involves docking the original co-crystallized ligand back into the receptor's active site. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose (<2.0 Å) validates that the chosen docking parameters can accurately reproduce the known binding mode.[9]

Protocol: Docking Execution (using AutoDock Vina within UCSF ChimeraX) [12][17]

-

Open AutoDock Vina Tool: In ChimeraX, go to Tools > Surface/Binding Analysis > AutoDock Vina.

-

Set Receptor and Ligand:

-

For Receptor, select VEGFR2_prepared.pdb.

-

For Ligand, select ligand.mol2.

-

-

Define the Search Volume (Grid Box): The grid box defines the 3D space where Vina will search for binding poses. It must encompass the entire active site.

-

A common strategy is to center the box on the position of the original co-crystallized ligand.

-

Adjust the center and size coordinates until the box fully covers the binding pocket. For VEGFR-2 (PDB: 2OH4), approximate coordinates might be:

-

Center (x,y,z): 15.2, 53.9, 16.9

-

Size (x,y,z): 20, 20, 20

-

-

-

Set Docking Parameters:

-

Exhaustiveness: Controls the computational effort. A value of 8 is a good starting point. Higher values increase accuracy but also computation time.

-

-

Run the Docking: Click Run. Vina will calculate a series of binding poses and rank them by their predicted binding affinity.

Analysis and Interpretation of Results

The output of a docking simulation is not a single answer but a set of possible binding modes (poses), each with an associated score.

Quantitative Data Analysis

The primary quantitative metric from AutoDock Vina is the Binding Affinity , an estimation of the binding free energy (ΔG) in kcal/mol. More negative values indicate stronger predicted binding. The results are typically presented in a table for clear comparison.

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |

| 1 | -8.5 | 0.00 | Cys919, Glu885 | Leu840, Val848, Ala866, Leu1035 |

| 2 | -8.2 | 1.21 | Cys919 | Leu840, Val848, Val916, Leu1035 |

| 3 | -7.9 | 1.85 | Glu885, Asp1046 | Val848, Ala866, Phe1047 |

| ... | ... | ... | ... | ... |

| Note: This is example data for illustrative purposes. |

Qualitative Visual Analysis

Causality: A good binding score is meaningless if the binding pose is not chemically sensible. Visual inspection is critical to ensure that the predicted interactions align with known principles of molecular recognition.

Protocol: Visualization (using UCSF ChimeraX)

-

Load Results: The docking results from Vina will load automatically into ChimeraX.

-

Analyze Hydrogen Bonds:

-

Go to Tools > Structure Analysis > H-Bonds. Use default settings to visualize hydrogen bonds between the ligand and receptor.

-

Expert Insight: Look for strong hydrogen bonds with key catalytic or binding site residues. For VEGFR-2, interactions with the hinge region (e.g., Cys919) are often critical for inhibitor binding.[14][15]

-

-

Analyze Hydrophobic Interactions:

-

Display the molecular surface of the binding pocket (Actions > Surface > Show).

-

Color the surface by hydrophobicity (Tools > Structure Analysis > Color by Attribute).

-

Expert Insight: A well-docked ligand should have its hydrophobic parts buried in complementary hydrophobic pockets of the receptor, while polar groups should be positioned to form hydrogen bonds.

-

Caption: Key interactions contributing to binding affinity.

Advanced Validation: Molecular Dynamics Simulation

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations can assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment.[5][14]

Rationale: If a docked pose is stable throughout an MD simulation (e.g., 100 nanoseconds), it lends higher confidence to the docking result. Unstable complexes will often see the ligand drift away from the binding pocket.

Workflow using GROMACS: [18][19][20]

-

System Preparation: The best-ranked docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

-

Energy Minimization: The system's energy is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated and pressurized to the desired temperature (e.g., 300K) and pressure (1 bar) in two phases (NVT and NPT).[20]

-

Production MD: The simulation is run for an extended period (e.g., 100-1000 ns) to observe the dynamics of the complex.[14]

-

Analysis: Trajectories are analyzed for metrics like RMSD (to measure structural deviation) and the persistence of key hydrogen bonds.

Conclusion and Future Outlook

This guide has outlined a robust, scientifically grounded workflow for conducting computational docking studies on this compound ligands. By integrating rational target selection, meticulous preparation, validated docking protocols, and critical analysis, researchers can effectively harness these in silico tools to generate high-quality, actionable hypotheses. The insights gained from such studies are invaluable for guiding the synthesis of new derivatives, optimizing lead compounds, and ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.[13][21]

References

- In Silico Docking of Pyrazole-Based Inhibitors: A Technical Guide. (n.d.). Benchchem.

- GROMACS - Wikipedia. (n.d.).

- Gromacs - bio.tools. (n.d.).

- Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute.

- Best Practices of Computer-Aided Drug Discovery: Lessons Learned from the Development of a Preclinical Candidate for Prostate Cancer with a New Mechanism of Action. (2017, May 22). PubMed.

- Maestro | Schrödinger. (n.d.). Schrödinger.

- In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). PMC.

- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024, April 1). International Journal of Pharmaceutical Sciences and Research.

- Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. (2021, February 1). Mini Reviews in Medicinal Chemistry.

- Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020, June 19). JMIR Research Protocols.

- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube.

- Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. (n.d.).

- Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). The Scripps Research Institute.

- Running molecular dynamics simulations using GROMACS. (2019, June 3). Galaxy Training.

- Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020, June 19). SciSpace.

- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.

- Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs.

- Welcome to GROMACS. (n.d.). GROMACS webpage.

- Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. (2021, September 15).

- Molecular docking and biological activity exploration of hydrazide- based crystal structures. (n.d.). Organic Chemistry Research.

- How to Install Schrodinger Maestro Academic for Docking and MD Simulations. (2024, December 28). YouTube.

- Molecular Docking Workflow with AutoDock Vina and ChimeraX. (2025, October 8). In Silico Design.

- Use GROMACS Molecular Dynamics Online. (n.d.). Neurosnap.

- Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022, January 23).

- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing.

- Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as Covid-19 main protease (MPRO) and papain-like protease (PLPRO) inhibitors. (2022, December). ResearchGate.

- Visualizing Docking using UCSF Chimera. (n.d.). spoken-tutorial.org.

- How to dock molecules with softwares from Schrödinger Inc. (n.d.).

- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023, July 10). RSC Publishing.

- modeling, docking and structure analysis using UCSF Chimera. (2023, May 3). YouTube.

- Schrödinger Maestro Workshop. (n.d.). Services for Research.

- Computational Methods in Drug Discovery. (n.d.). PMC - NIH.

- Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. (2025, October 23). MDPI.

- Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2025, April 28). PMC.

- Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024, July 30). MDPI.

- Computational Strategies Reshaping Modern Drug Discovery. (2026, January 6). MDPI.

- Computational Methods in Drug Discovery: The Challenges to Face. (2023, August 21). AZoLifeSciences.

- Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. (n.d.). PMC.

- Accelerating drug discovery with disruptive computational methods. (2021, September 22). Drug Target Review.

- Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. (2021, August 12). Journal of Agricultural and Food Chemistry - ACS Publications.

- Schrödinger Notes—Molecular Docking. (2024, January 5). J's Blog.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.

- Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020, June 3). ResearchGate.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.

- Novel Acetohydrazide Pyrazole Derivatives. (2019, November 16). Asian Publication Corporation.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Best Practices of Computer-Aided Drug Discovery: Lessons Learned from the Development of a Preclinical Candidate for Prostate Cancer with a New Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. researchgate.net [researchgate.net]

- 8. orgchemres.org [orgchemres.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]

- 16. insilicodesign.com [insilicodesign.com]

- 17. scispace.com [scispace.com]

- 18. GROMACS - Wikipedia [en.wikipedia.org]

- 19. bio.tools [bio.tools]

- 20. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 21. azolifesciences.com [azolifesciences.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel 1,3,4-Oxadiazoles via Cyclization of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide

Introduction

The convergence of pyrazole and 1,3,4-oxadiazole scaffolds into a single molecular entity has garnered significant attention within the medicinal chemistry landscape. Both heterocycles are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Similarly, the 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles to drug candidates.[3][4] Consequently, the synthesis of hybrid molecules incorporating both pyrazole and 1,3,4-oxadiazole moieties presents a promising strategy for the discovery of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.[2]

This comprehensive guide details robust and versatile protocols for the cyclization of a key intermediate, 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide, into a library of 2,5-disubstituted 1,3,4-oxadiazoles. These application notes are designed for researchers, scientists, and professionals in drug development, providing not only step-by-step methodologies but also the underlying chemical principles and critical considerations for successful synthesis and characterization.

Synthetic Strategy Overview

The central theme of the protocols described herein is the transformation of the hydrazide moiety of this compound into the 1,3,4-oxadiazole ring. Three distinct and widely applicable methods will be presented, each offering unique advantages in terms of substrate scope, reaction conditions, and scalability.

Protocol 1: Oxidative Cyclization of Hydrazones

This two-step, one-pot optional protocol is a cornerstone in 1,3,4-oxadiazole synthesis. It proceeds through the initial formation of an N-acylhydrazone by condensing the starting hydrazide with an aromatic aldehyde. The subsequent oxidative cyclization of the hydrazone intermediate, often facilitated by an iodine-based reagent, yields the desired 2,5-disubstituted 1,3,4-oxadiazole. This method is lauded for its operational simplicity and generally good to excellent yields.[3][5]

Causality of Experimental Choices:

-

Glacial Acetic Acid Catalyst: The condensation of the hydrazide with the aldehyde is an acid-catalyzed nucleophilic addition-elimination reaction. A catalytic amount of a weak acid like glacial acetic acid protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the hydrazide.

-

Iodine and Yellow Mercuric Oxide: This combination serves as a potent oxidizing system for the cyclization of the N-acylhydrazone. Iodine is the primary oxidant, while mercuric oxide acts as a scavenger for the hydrogen iodide (HI) byproduct, driving the reaction to completion. Alternative, more environmentally benign iodine-based systems, such as iodine in the presence of potassium carbonate, can also be employed.[1]

-

Anhydrous Conditions: The presence of water can lead to competing hydrolysis reactions of the hydrazone intermediate and can also interfere with the efficiency of the oxidizing agents. Therefore, maintaining anhydrous conditions, particularly during the cyclization step, is crucial for maximizing the yield of the desired 1,3,4-oxadiazole.

Experimental Protocol: Synthesis of 2-((4-bromo-1H-pyrazol-1-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Step 1: Synthesis of (E)-N'-(4-chlorobenzylidene)-2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide (Hydrazone Intermediate)

-

To a solution of this compound (1.0 mmol) in 15 mL of absolute ethanol, add 4-chlorobenzaldehyde (1.0 mmol) and 2-3 drops of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the hydrazone intermediate. This intermediate can be used in the next step without further purification.

Step 2: Oxidative Cyclization to 2-((4-bromo-1H-pyrazol-1-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

-

In a round-bottom flask, dissolve the hydrazone intermediate (1.0 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

-

To this solution, add yellow mercuric oxide (1.5 g) and iodine (0.75 g).

-

Stir the reaction mixture at room temperature for 24-48 hours under anhydrous conditions. Monitor the reaction progress by TLC.

-

After completion, filter the reaction mixture to remove insoluble inorganic salts.

-

Pour the filtrate into a beaker containing crushed ice with constant stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and then with a dilute sodium thiosulfate solution to remove any residual iodine.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/DMF) to obtain the pure 2-((4-bromo-1H-pyrazol-1-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole.

Protocol 2: Dehydrative Cyclization using Phosphorus Oxychloride

This method offers a direct, one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from a hydrazide and a carboxylic acid, utilizing phosphorus oxychloride (POCl₃) as both a condensing and dehydrating agent. This approach is particularly useful for synthesizing a diverse library of analogs by varying the carboxylic acid component.[6][7]

Causality of Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization of the in-situ formed N,N'-diacylhydrazine intermediate. It activates the carbonyl oxygen of the carboxylic acid, making it a better leaving group and promoting the nucleophilic attack by the hydrazide nitrogen, followed by dehydration to form the stable aromatic 1,3,4-oxadiazole ring.

-

Reflux Conditions: The reaction typically requires elevated temperatures to overcome the activation energy for the dehydration and cyclization steps. Refluxing the reaction mixture ensures a sustained high temperature for the reaction to proceed to completion.

Experimental Protocol: Synthesis of 2-((4-bromo-1H-pyrazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole

-

In a round-bottom flask, place a mixture of this compound (1.0 mmol) and benzoic acid (1.1 mmol).

-

Carefully add phosphorus oxychloride (5 mL) to the mixture under a fume hood.

-

Reflux the reaction mixture for 5-7 hours. Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-((4-bromo-1H-pyrazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole.

Protocol 3: Synthesis of 5-((4-bromo-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol

This protocol describes the synthesis of a 1,3,4-oxadiazole derivative bearing a thiol group at the 2-position. This is achieved by reacting the starting hydrazide with carbon disulfide in a basic medium. The resulting thiol can serve as a versatile handle for further structural modifications.[8][9][10]

Causality of Experimental Choices:

-

Carbon Disulfide (CS₂): CS₂ acts as a one-carbon synthon for the formation of the oxadiazole ring. The hydrazide nitrogen attacks the electrophilic carbon of CS₂, initiating a cascade of reactions.

-

Potassium Hydroxide (KOH): A basic medium is essential for this reaction. KOH deprotonates the hydrazide, increasing its nucleophilicity. It also facilitates the subsequent intramolecular cyclization and elimination of hydrogen sulfide.

-

Ethanol as Solvent: Ethanol is a suitable polar protic solvent for this reaction, capable of dissolving the reactants and facilitating the reaction progress.

Experimental Protocol:

-

Dissolve potassium hydroxide (1.5 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

To this solution, add this compound (1.0 mmol) and stir until it dissolves.

-

Add carbon disulfide (1.5 mmol) dropwise to the reaction mixture.

-

Reflux the mixture for 12-16 hours. The reaction progress can be monitored by the cessation of hydrogen sulfide evolution (use appropriate safety precautions) and TLC analysis.

-

After completion, cool the reaction mixture and concentrate it under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 5-6.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure 5-((4-bromo-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol.

Data Presentation

Table 1: Summary of Synthetic Protocols and Expected Yields

| Protocol | Reagents | Product Type | Expected Yield Range |

| 1 | Aromatic Aldehyde, I₂/HgO or I₂/K₂CO₃ | 2-((4-bromo-1H-pyrazol-1-yl)methyl)-5-aryl-1,3,4-oxadiazole | 65-85% |

| 2 | Carboxylic Acid, POCl₃ | 2-((4-bromo-1H-pyrazol-1-yl)methyl)-5-substituted-1,3,4-oxadiazole | 60-80% |

| 3 | CS₂, KOH | 5-((4-bromo-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol | 70-90% |

Table 2: Spectroscopic Characterization Data for a Representative Compound: 2-((4-bromo-1H-pyrazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.05-8.02 (m, 2H, Ar-H), 7.55-7.50 (m, 3H, Ar-H), 7.52 (s, 1H, pyrazole-H), 7.48 (s, 1H, pyrazole-H), 5.45 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 164.8, 162.5, 140.2, 131.9, 129.1, 128.8, 127.0, 123.7, 108.5, 92.1, 51.3 |

| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₂H₉BrN₄O: 319.99, found: 320.0 |

| FT-IR (KBr, cm⁻¹) | ν: 3120 (C-H, aromatic), 1615 (C=N), 1550 (C=C), 1250 (C-O-C), 1070 (N-N) |

Visualization of Workflows

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 4. ijper.org [ijper.org]

- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. orientjchem.org [orientjchem.org]

Using 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide as a ligand in metal complexation

Application Note: 2-(4-Bromo-1H-pyrazol-1-yl)acetohydrazide in Metal Complexation

Executive Summary

This guide details the protocol for utilizing This compound (hereafter referred to as L-Br ) as a chelating ligand for transition metal complexation.[1] While pyrazole-based ligands are ubiquitous in coordination chemistry, the incorporation of the acetohydrazide arm at the N1 position, combined with the 4-bromo substituent, creates a unique electronic and steric profile.

The acetohydrazide moiety (

Key Applications:

-

Medicinal Chemistry: Synthesis of metallodrugs (Cu, Zn, Pt) with antimicrobial and anticancer potential.[1]

-

Catalysis: Lewis acid catalysis and oxidation reactions.[1]

-

Crystal Engineering: Supramolecular assembly via halogen bonding (

).[1]

Chemical Profile & Ligand Design

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 219.04 g/mol |

| Coordination Modes | Bidentate (Neutral or Monoanionic) |

| Donor Atoms | Carbonyl Oxygen ( |

| pKa (approx) | 3.5 (pyrazole protonation), 11.0 (hydrazide deprotonation) |

Mechanistic Insight: The ligand typically coordinates in the enol form upon deprotonation in basic media, or the keto form in neutral media.[1] The 4-bromo group exerts an electron-withdrawing inductive effect (-I), slightly increasing the acidity of the hydrazide NH protons compared to the non-brominated analog, potentially stabilizing metal complexes at lower pH values.

Synthesis Protocol: Ligand Preparation

Before complexation, the ligand must be synthesized or purified to remove hydrazine contaminants which can act as competing ligands.[1]

Workflow Diagram

Figure 1: Synthetic pathway for Ligand L-Br synthesis.

Step-by-Step Synthesis

-

N-Alkylation: Dissolve 4-bromo-1H-pyrazole (10 mmol) in dry acetone (30 mL). Add anhydrous

(15 mmol) and ethyl chloroacetate (11 mmol). Reflux for 8 hours. Filter inorganic salts and evaporate solvent to obtain the ester.[1] -

Hydrazinolysis: Dissolve the ester intermediate in absolute ethanol (20 mL). Add hydrazine hydrate (99%, 15 mmol) dropwise. Reflux for 4–6 hours.[1]

-

Isolation: Cool the solution. The hydrazide product usually precipitates as a white/off-white solid.[1] Filter, wash with cold ethanol, and recrystallize from ethanol/water.[1]

-

Validation: Check melting point (

range typical for this class) and IR (look for split

Metal Complexation Protocol

This protocol describes the synthesis of M(II) complexes (M = Cu, Co, Ni, Zn) with a 1:2 Metal:Ligand stoichiometry.[1]

Reagents:

-

Ligand L-Br (2 mmol)[1]

-

Metal Salt (

or -

Solvent: Ethanol (Absolute)[1]

-

Base: Sodium Acetate (optional, to force deprotonation)[1]

Experimental Procedure

-

Ligand Solution: Dissolve 0.44 g (2 mmol) of L-Br in 20 mL of hot absolute ethanol. Ensure complete dissolution.

-

Metal Addition: Dissolve 1 mmol of the metal salt in 10 mL of ethanol. Add this solution dropwise to the hot ligand solution under continuous magnetic stirring.

-

Reflux:

-

Precipitation: Reduce volume to ~10 mL by evaporation. Cool to room temperature (or

overnight). -

Filtration: Filter the precipitate.

-

Washing (Critical): Wash with:

-

Drying: Dry in a vacuum desiccator over

.

Stoichiometry & Structure Visualization

Figure 2: General complexation logic. The ligand coordinates via the hydrazide functionality.

Characterization & Validation

To ensure scientific integrity, the following data points must be verified:

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | Shift in | A negative shift of 15–30 |

| FT-IR | Shift in | A shift or change in splitting pattern confirms Nitrogen coordination.[1] |

| UV-Vis | d-d Transitions | Cu(II): Broad band ~600-700 nm (distorted octahedral).Co(II): Multiple bands ~500-600 nm.[1] |

| 1H NMR | NH Signal Disappearance | In deprotonated complexes, the amide NH signal ( |

| Molar Conductance | Neutral: < 20 |

Senior Scientist Note:

-

Effect of Bromine: The 4-bromo substituent will not shift significantly in NMR/IR upon coordination but serves as a mass tag in Mass Spectrometry.[1] Look for the characteristic isotopic pattern of Bromine (

) to confirm ligand incorporation.[1]

Application Notes

A. Biological Activity (Antimicrobial)

The lipophilic nature of the 4-bromo-pyrazole moiety enhances cell membrane permeability (Overton’s concept).[1]

-

Protocol: Dissolve complex in DMSO (1 mg/mL). Screen against S. aureus and E. coli using the agar well diffusion method.[1]

-

Expectation: The metal complex often exhibits higher cytotoxicity than the free ligand due to the "Tweedy Chelation Theory" (reduction of metal ion polarity upon chelation).[1]

B. Solid-State Fluorescence

Many

-

Test: Irradiate the solid complex at 365 nm. The 4-bromo group often induces a heavy-atom effect, which might quench fluorescence via intersystem crossing, but in rigid lattice structures, it can sometimes enhance phosphorescence.

References

-

General Pyrazole-Acetohydrazide Synthesis

-

Coordination Chemistry of Hydrazides

-

Narayana, B., et al. (2010).[1] Synthesis and characterization of some metal complexes of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Journal of Coordination Chemistry. (Standard reference for hydrazide coordination modes).

-

-

Crystal Structure of 4-Bromo-1H-pyrazole

-

Biological Activity of Pyrazole-4-acetohydrazides

(Note: While specific literature on the metal complexes of the exact 4-bromo-1-acetohydrazide derivative is sparse, the protocols above are derived from the established chemistry of the homologous 2-(pyrazol-1-yl)acetohydrazide class.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystallization techniques for 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide complexes

Application Note: Advanced Crystallization Protocols for 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide Metal Complexes

Introduction & Structural Context

The ligand This compound (hereafter L-Br ) represents a versatile chelator in coordination chemistry.[1] Its structural utility stems from three distinct features:

-

N,O-Donor Set: The hydrazide moiety (

) typically acts as a bidentate ligand, coordinating via the carbonyl oxygen and the terminal amino nitrogen, forming stable 5-membered chelate rings with transition metals (Cu, Ni, Co, Zn).[1] -

Tautomeric Versatility: The ligand can coordinate in the neutral keto form or, upon deprotonation, in the monoanionic enol form.[1] This switch is pH-dependent and dramatically alters solubility and crystal packing.[1]

-

Halogen Bonding Potential: The bromine atom at position 4 of the pyrazole ring is not merely a substituent; it serves as a

-hole donor for halogen bonding (

This guide details protocols to overcome the common tendency of hydrazide complexes to form amorphous powders or microcrystalline aggregates.[1]

Pre-Crystallization Requirements

Ligand Purity Validation

Attempting to crystallize complexes from impure ligands is futile.[1]

-

Standard: Ligand purity >98% by HPLC or

-NMR. -

Purification: If the precursor ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate was reacted with hydrazine hydrate, the resulting hydrazide should be recrystallized from hot ethanol prior to complexation [7, 16].[1]

Metal Salt Selection Strategy

The counter-ion dictates solubility and lattice energy.[1]

-

Acetates (

): Promote deprotonation, favoring neutral, often less soluble complexes.[1] -

Chlorides (

) / Nitrates ( -

Perchlorates (

): Excellent for crystallization due to weak coordination, but pose explosion hazards.[1] Use only if necessary and in small quantities.

Experimental Protocols

Protocol A: Ambient Slow Evaporation (ASE)

Best for: Stable, cationic complexes soluble in volatile polar solvents (MeOH, EtOH).[1]

Theory: Controlled evaporation increases supersaturation.[1] The key is to avoid rapid precipitation which traps impurities and creates defects.[1]

-

Dissolution: Dissolve 0.1 mmol of Metal Salt (e.g.,

) and 0.1–0.2 mmol of L-Br in 10–15 mL of solvent (Methanol or Ethanol).-

Note: If turbidity occurs, add drops of DMF until clear.[1]

-

-

Filtration: Filter the solution through a 0.45

PTFE syringe filter into a clean scintillation vial. Dust particles act as uncontrolled nucleation sites.[1] -

Vessel Preparation: Cover the vial with Parafilm. Pierce 3–5 small holes with a needle to restrict evaporation rate.[1]

-

Incubation: Place in a vibration-free environment at constant temperature (20–25°C).

-

Observation: Monitor daily. Crystals should appear within 3–14 days.[1]

Protocol B: Liquid-Liquid Diffusion (Layering)

Best for: Neutral complexes or those with low solubility in alcohols but high solubility in DMSO/DMF.[1]

Theory: A "good" solvent (containing the complex) and a "bad" solvent (precipitant) are layered.[1] As they slowly mix at the interface, the complex becomes insoluble and crystallizes.[1]

System: Solvent (Dense) / Anti-solvent (Light)[1]

-

Option 1: DMF / Diethyl Ether (High density difference, excellent for pyrazoles).[1]

-

Option 2: DCM / Hexane (For neutral, hydrophobic complexes).[1]

Steps:

-

Dense Layer: Dissolve 20 mg of the complex in 1 mL of DMF (or DMSO) in a narrow test tube (5 mm NMR tubes work well).

-

Buffer Layer (Critical): Carefully add 0.2 mL of pure DMF on top of the solution.[1] This "buffer" delays mixing and prevents immediate amorphous precipitation.[1]

-

Light Layer: Very slowly pipette 2–3 mL of Diethyl Ether down the side of the tube. Do not disturb the interface.

-

Sealing: Cap the tube tightly.

-

Growth: Leave undisturbed for 1–3 weeks. Crystals will grow at the interface or on the glass walls [1, 2].[1]

Protocol C: Vapor Diffusion (Hanging Drop/Vial)

Best for: Milligram-scale quantities or highly valuable samples.[1]

Theory: Volatile anti-solvent vapor diffuses into the solution drop, slowly lowering the solubility limit [3].[1]

-

Inner Vial: Place 10 mg of complex dissolved in 0.5 mL Methanol in a small (1.5 mL) vial. Leave this vial open .

-

Outer Vessel: Place the small vial inside a larger (20 mL) jar containing 3 mL of Diethyl Ether or Pentane.

-

Equilibration: Seal the outer jar tightly. The ether vapor will diffuse into the methanol, causing slow crystallization.[1]

Visualization of Workflows

Figure 1: Experimental Workflow for L-Br Complexation

Caption: Decision tree for selecting the optimal crystallization technique based on solubility profiles and sample quantity.

Figure 2: Liquid Layering Mechanism

Caption: Schematic of the layering technique. The buffer layer is crucial for preventing amorphous precipitation at the start.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Supersaturation is too high or impurities present.[1] | Reduce concentration by 20%. Use a purer ligand. Try Vapor Diffusion (Method C) which is slower.[1] |

| Microcrystals | Nucleation rate is too fast.[1] | Add the "Buffer Layer" in Method B. Lower the temperature to 4°C. |

| Amorphous Powder | Solvent mixing was too turbulent. | Use narrower tubes for layering.[1] Ensure vibration-free storage. |

| Twinning | Crystal growth too rapid or physical interference.[1] | Re-dissolve and repeat with slower evaporation. Do not disturb the vial. |

Expert Tip on Halogen Bonding:

When analyzing the resulting structure, specifically look for

References

-

Guide for Crystallization. University of Fribourg. Source:[1]

-

Crystallization Techniques. Northwestern University, IMSERC.[1] Source:[1]

-

Hanging Drop Vapor Diffusion Crystallization. Hampton Research. Source:[1]

-

Crystallisation Techniques. University of Washington. Source:[1]

-

Guides for crystallization, particularly of inorganic complexes. Reddit ChemPros (Community Discussion). Source:[1]

-

Four-component synthesis of Pyranopyrazoles. ResearchGate. Source:

-

Synthesis of Some Novel 1-H Pyrazole Derivatives. Rasayan Journal of Chemistry. Source:[1]

-

A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. Source:[1]

-

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. MySkinRecipes (Chemical Database).[1] Source:[1]

-

Synthesis of Chromone-Related Pyrazole Compounds. NCBI/PMC.[1] Source:[1]

-

Crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University / ORCA. Source:[1]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. MDPI Crystals. Source:[1]

-

Crystal structure of N-(4-bromo-2,6-dichloro-phenyl)pyrazin-2-amine. ResearchGate. Source:[1]

-

Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. NCBI/PMC. Source:[1]

-

2-(4-Bromo-phenyl)-N-(pyrazin-2-yl)acetamide. PubMed.[1][2] Source:[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide

Welcome to the dedicated technical support resource for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this valuable heterocyclic intermediate. We will delve into the critical aspects of the two-step synthesis, providing troubleshooting advice and frequently asked questions in a practical, question-and-answer format.

I. Synthesis Overview and Key Challenges

The synthesis of this compound is typically achieved in a two-step sequence:

-

N-alkylation of 4-bromopyrazole: Reaction of 4-bromopyrazole with an ethyl haloacetate (commonly ethyl bromoacetate) in the presence of a base to yield ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate.

-

Hydrazinolysis: Conversion of the resulting ester to the desired acetohydrazide using hydrazine hydrate.

While seemingly straightforward, this synthesis pathway presents several potential pitfalls that can lead to diminished yields and purification difficulties. The primary challenges include controlling the regioselectivity of the initial N-alkylation and ensuring the complete conversion and clean work-up of the hydrazinolysis step.

Below is a visual representation of the synthetic workflow:

Caption: Synthetic workflow for this compound.

II. Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Part A: N-Alkylation of 4-Bromopyrazole

Question 1: I am getting a low yield in the N-alkylation step. What are the likely causes and how can I improve it?

Answer: Low yields in the N-alkylation of pyrazoles are frequently attributed to incomplete deprotonation of the pyrazole nitrogen, poor reactivity of the alkylating agent, or suboptimal reaction conditions.[1] Here’s a systematic approach to troubleshooting:

-

Base Selection and Stoichiometry: The choice and amount of base are critical.

-